N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide
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Overview
Description
N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide typically involves the reaction of 2-aminophenyl derivatives with tetrahydroquinoline-2-carboxylic acid. One common method includes the use of coupling agents such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a more saturated form.
Substitution: The amino group on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives with ketone or aldehyde functional groups.
Reduction: Saturated quinoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
- N-(2-aminophenyl)isoindole derivatives
- 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives
- Imidazo[1,2-a]quinoxalines
Comparison: N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is unique due to its specific structural features and the presence of both the quinoline and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide |
InChI |
InChI=1S/C16H17N3O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h1-8,15,18H,9-10,17H2,(H,19,20) |
InChI Key |
KYMCWIMFDAJTBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
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